molecular formula C14H18ClNO4S B5358533 4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate

4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate

Cat. No. B5358533
M. Wt: 331.8 g/mol
InChI Key: FCVKEKAHWKMSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research. This compound is a potent agonist of the cannabinoid receptors, which are primarily found in the brain and nervous system. The use of CP-55940 in research has led to a better understanding of the mechanisms of action of cannabinoids and their potential therapeutic applications.

Mechanism of Action

4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate acts as a full agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily found in the central nervous system and immune system, respectively. The activation of these receptors by this compound leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases. These effects ultimately lead to the modulation of neurotransmitter release and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood. It has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications in the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise manipulation of the endocannabinoid system and the study of its effects on various physiological processes. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate and cannabinoids in general. One area of interest is the development of novel cannabinoid-based therapies for the treatment of pain, inflammation, and neurodegenerative diseases. Another area of interest is the study of the role of the endocannabinoid system in the regulation of immune function and the potential for cannabinoid-based therapies in the treatment of autoimmune disorders. Finally, there is a need for further research on the safety and efficacy of cannabinoids in human clinical trials, which may ultimately lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate involves several steps, starting with the reaction of 4-chlorobenzyl cyanide with ethylmagnesium bromide to form the corresponding ketone. This is followed by a Grignard reaction with methylvinyl ketone to produce the intermediate compound. The final step involves the reaction of the intermediate with piperidine and ethylsulfonyl chloride to yield this compound.

Scientific Research Applications

4-chlorophenyl 1-(ethylsulfonyl)-4-piperidinecarboxylate has been used extensively in scientific research to study the mechanisms of action of cannabinoids. It has been shown to bind to both the CB1 and CB2 receptors, which play a critical role in the regulation of mood, appetite, and pain sensation. This compound has also been used in studies of the endocannabinoid system, which is a complex network of receptors and enzymes that are involved in a wide range of physiological processes.

properties

IUPAC Name

(4-chlorophenyl) 1-ethylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-2-21(18,19)16-9-7-11(8-10-16)14(17)20-13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVKEKAHWKMSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200241
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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